molecular formula C14H28N2 B12481004 1-cyclohexyl-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine

1-cyclohexyl-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine

Cat. No.: B12481004
M. Wt: 224.39 g/mol
InChI Key: FKQNVDLKCQFMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-cyclohexyl-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with 1-ethyl-2-pyrrolidinylmethanamine under specific conditions . The reaction typically requires a solvent such as methanol or ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to ensure the compound’s availability for various applications .

Chemical Reactions Analysis

1-cyclohexyl-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. One of the primary targets is the With-No-Lysine (WNK) kinase, which plays a crucial role in regulating cardiovascular homeostasis . By inhibiting WNK kinase activity, the compound can reduce blood pressure and induce diuresis, natriuresis, and kaliuresis in hypertensive models . This mechanism highlights its potential therapeutic benefits in managing hypertension.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H28N2

Molecular Weight

224.39 g/mol

IUPAC Name

1-cyclohexyl-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine

InChI

InChI=1S/C14H28N2/c1-2-16-10-6-9-14(16)12-15-11-13-7-4-3-5-8-13/h13-15H,2-12H2,1H3

InChI Key

FKQNVDLKCQFMQV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNCC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.